2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
Description
Significance of the Benzodioxole Moiety in Contemporary Organic Chemistry
The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a significant structural unit in modern organic chemistry. This heterocyclic motif, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key feature in a multitude of naturally occurring and synthetic compounds. Its prevalence is particularly notable in the fields of medicinal chemistry, agrochemicals, and fragrance chemistry.
The versatility of the benzodioxole ring system stems from its electronic properties; the two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, making it more susceptible to electrophilic substitution reactions. This reactivity allows for the straightforward introduction of various functional groups, rendering it a valuable building block in multi-step syntheses.
Many compounds containing the benzodioxole moiety exhibit significant biological activity. This has led to their investigation and development as pharmaceuticals and pesticides. For instance, benzodioxole derivatives have been explored for their potential as antitumor, antimicrobial, antifungal, and antioxidant agents. A well-known example is Stiripentol, an antiepileptic drug that features the benzodioxole core structure. mdpi.com The significance of this moiety is further underscored by its presence in numerous natural products, which often serve as inspiration for the design of new therapeutic agents.
Overview of Unique Structural Features and Functional Groups within 2-(Benzo[d]benchchem.comchemeo.comdioxol-5-yl)propan-2-ol
The chemical structure of 2-(Benzo[d] chemeo.comdioxol-5-yl)propan-2-ol is characterized by the conjunction of the benzodioxole core with a tertiary alcohol functional group. Its molecular formula is C₁₀H₁₂O₃, and it has a molecular weight of 180.20 g/mol . chemsrc.com
The key structural components are:
The Benzodioxole Group: This planar, bicyclic system is the foundational part of the molecule, imparting the characteristic electronic and reactivity properties mentioned earlier.
The Propan-2-ol Group: Attached to the 5-position of the benzodioxole ring is a propan-2-ol substituent. The hydroxyl group is situated on the second carbon of the propane (B168953) chain, and this carbon is also bonded to two methyl groups, making it a tertiary alcohol. This tertiary nature influences its reactivity, for example, making it resistant to oxidation under mild conditions.
The spatial arrangement of these groups and the interplay of their electronic effects define the chemical personality of the molecule and its potential applications in synthesis.
| Property | Value |
|---|---|
| CAS Number | 119055-66-2 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
Historical and Current Trajectories in the Academic Research of Benzodioxole-Propanol Derivatives
Historically, research into benzodioxole derivatives has been closely linked to the study of natural products. The isolation and structural elucidation of compounds containing this moiety spurred interest in their synthesis and biological evaluation. Early research often focused on the synthesis of simple derivatives to understand their basic chemical properties and reactivity.
In recent decades, the trajectory of research has shifted towards the design and synthesis of more complex molecules with specific biological targets. Benzodioxole-propanol derivatives, including 2-(Benzo[d] chemeo.comdioxol-5-yl)propan-2-ol, often serve as key intermediates in these synthetic endeavors. For example, patent literature describes the use of this specific compound in the synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and its derivatives, which are precursors to dihydro-2,3-benzodiazepines investigated for their central nervous system effects. google.com
Current research continues to explore the diverse biological activities of novel benzodioxole derivatives. Studies have investigated their potential as cyclooxygenase (COX) inhibitors for anti-inflammatory applications and as cytotoxic agents for cancer therapy. nih.gov Furthermore, the synthesis of complex structures like flavones incorporating the benzodioxole moiety for potential neuroprotective applications highlights the ongoing efforts to leverage this versatile chemical scaffold in drug discovery. researchgate.net The development of new synthetic methodologies to create libraries of benzodioxole derivatives for high-throughput screening remains an active area of academic and industrial research, aiming to uncover new therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWDXLUTUHQGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Benzo D 1 2 Dioxol 5 Yl Propan 2 Ol
Oxidative Transformations and Product Profile Analysis of Benzodioxole-Propanols
The oxidation of benzodioxole-propanols can proceed via two main pathways: reaction at the alcohol moiety or reaction involving the benzodioxole ring. While tertiary alcohols like 2-(Benzo[d] solubilityofthings.comorganicchemistrytutor.comdioxol-5-yl)propan-2-ol are resistant to common oxidizing agents that typically target primary or secondary alcohols, the benzodioxole ring itself is prone to oxidative transformation.
Research on related benzodioxole compounds has shown that enzymatic oxidation, for instance by dioxygenases, can lead to the dihydroxylation of the aromatic ring. researchgate.net This is followed by spontaneous decomposition, C-O bond cleavage, and the opening of the five-membered dioxole ring. researchgate.net This process ultimately results in the formation of catechols or further degraded products like pyrogallol. researchgate.net While direct oxidation of the tertiary alcohol is challenging, harsh conditions could lead to C-C bond cleavage. Analogous compounds can be oxidized to form corresponding ketones or aldehydes, although this typically applies to secondary and primary alcohols, respectively.
Table 1: Potential Oxidation Products and Pathways
| Starting Moiety | Reaction Type | Key Intermediates | Potential Products |
|---|---|---|---|
| Benzodioxole Ring | Enzymatic Dihydroxylation | 4,5-Dihydro-dihydroxy-benzodioxole derivative | Catechol derivatives, Ring-opened products (e.g., pyrogallol) |
Reductive Chemistry of Benzodioxole-Propanol Derivatives and Related Intermediates
The reductive chemistry of 2-(Benzo[d] solubilityofthings.comorganicchemistrytutor.comdioxol-5-yl)propan-2-ol primarily targets the aromatic benzodioxole ring. The tertiary alcohol group is not susceptible to reduction. Catalytic hydrogenolysis over various metal catalysts is a common method for the reduction of aromatic systems and functional groups. researchgate.net Depending on the catalyst and reaction conditions, the aromatic ring can be partially or fully saturated.
For related derivatives, reduction reactions can convert functional groups back into alcohols. For instance, if the propanol (B110389) was first oxidized to a ketone (via cleavage and rearrangement), it could be reduced back to a secondary alcohol. The choice of catalyst, such as Ruthenium, Platinum, or Rhodium, can significantly influence the reaction mechanism and product selectivity in hydrogenolysis processes. researchgate.net
Nucleophilic Substitution Reactions on the Propanol and Benzodioxole Moieties
Nucleophilic substitution reactions can occur at either the propanol side chain or the benzodioxole ring, although the mechanisms and requirements differ significantly.
Propanol Moiety: The hydroxyl group of the tertiary alcohol is a poor leaving group. For substitution to occur, it must first be protonated by an acid or converted into a better leaving group, such as a tosylate or mesylate. Following this activation, the molecule can undergo an SN1-type reaction, proceeding through a relatively stable tertiary carbocation intermediate stabilized by the adjacent aromatic ring.
Benzodioxole Moiety: The benzodioxole ring is electron-rich due to the two oxygen atoms, making it more susceptible to electrophilic aromatic substitution than nucleophilic aromatic substitution. chemicalbook.com However, nucleophilic substitution can be achieved on derivatives of the ring. For example, studies have shown that a bromo-substituted benzodioxole can undergo nucleophilic substitution with sodium azide, and the resulting product can be used in further coupling reactions. worldresearchersassociations.com This demonstrates the utility of introducing a leaving group onto the ring to facilitate substitution.
Mechanistic Studies of Reaction Pathways Involving the Benzodioxole Ring
Understanding the reaction mechanisms, including the transient species that form, is crucial for controlling reaction outcomes.
Reaction mechanisms are elucidated by studying the intermediates and transition states that form along a reaction coordinate. organicchemistrytutor.com An intermediate is a relatively stable molecule that exists in a valley on the energy diagram, while a transition state is a high-energy, short-lived species at the peak of an energy barrier. solubilityofthings.comorganicchemistrytutor.com
In the reactions of 2-(Benzo[d] solubilityofthings.comorganicchemistrytutor.comdioxol-5-yl)propan-2-ol, several key intermediates can be postulated:
Carbocation Intermediate: In SN1 reactions on the propanol side chain, a tertiary carbocation adjacent to the benzodioxole ring is a key intermediate. Its stability is enhanced by resonance with the aromatic ring.
Dihydroxy Intermediate: During the oxidative degradation of the benzodioxole ring by dioxygenase enzymes, a dihydro-dihydroxy benzodioxole species is a proposed short-lived intermediate that precedes ring cleavage. researchgate.net
Radical Intermediates: Hydrogen atom abstraction from the methylenedioxy bridge of the dioxole ring can form radical species, which can be involved in certain oxidative or rearrangement reactions. researchgate.net
Table 2: Postulated Intermediates in Key Reactions
| Reaction Type | Key Intermediate | Characteristics |
|---|---|---|
| SN1 Substitution (Propanol) | Tertiary Carbocation | Stabilized by adjacent aromatic ring; planar geometry. |
| Ring Oxidation (Enzymatic) | Dihydro-dihydroxy derivative | Short-lived; precedes C-O bond cleavage and rearomatization. researchgate.net |
Catalysts play a pivotal role in directing the reaction pathways of benzodioxole derivatives, often by lowering the activation energy or favoring the formation of specific intermediates.
Acid/Base Catalysis: Acid catalysis is essential for activating the hydroxyl group in nucleophilic substitution reactions by protonating it to form a good leaving group (water). Base catalysis is employed in reactions like Claisen-Schmidt condensations involving related benzodioxole aldehydes to generate a nucleophilic enolate. researchgate.net
Metal Catalysis: Transition metals are widely used in transformations of benzodioxole derivatives. Palladium catalysts, for instance, are crucial for Suzuki-Miyaura coupling reactions on brominated benzodioxoles, enabling the formation of new carbon-carbon bonds. worldresearchersassociations.com Copper catalysts are used to control the regioselectivity in 1,3-dipolar cycloaddition reactions, yielding specific triazole isomers. worldresearchersassociations.com In reductive processes like hydrogenolysis, the choice of metal support (e.g., Ruthenium on carbon) affects catalyst activity and the distribution of products. researchgate.net
Enzymatic Catalysis: As seen in oxidative pathways, enzymes like dioxygenases can provide highly specific reaction pathways not easily achievable through traditional chemical means, enabling reactions like the targeted dihydroxylation of the aromatic ring under mild conditions. researchgate.net
Comprehensive Spectroscopic Characterization and Advanced Structural Analysis of 2 Benzo D 1 2 Dioxol 5 Yl Propan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(benzo[d] acs.orgrsc.orgdioxol-5-yl)propan-2-ol, both ¹H and ¹³C NMR would provide initial evidence for the key structural motifs.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring, a characteristic singlet for the two protons of the methylenedioxy group (O-CH₂-O), a singlet for the two equivalent methyl groups of the propan-2-ol moiety, and a signal for the hydroxyl proton. The symmetry of the propan-2-ol group results in the chemical equivalence of the two methyl groups.
The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals. Due to the symmetry of the isopropyl group, only two signals are anticipated for this moiety (one for the two equivalent methyl carbons and one for the quaternary carbon bearing the hydroxyl group). docbrown.info The benzodioxole ring would present signals for its distinct aromatic carbons and a signal for the methylenedioxy carbon. docbrown.info
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (3 protons) | ~6.7-7.0 | ~108-120 |
| Aromatic Quaternary C (2) | - | ~130-148 |
| O-CH₂-O | ~5.9 | ~101 |
| C(CH₃)₂ | - | ~72 |
| C(CH₃)₂ | ~1.5 | ~26 |
| OH | Variable (broad singlet) | - |
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous signal assignment by revealing connectivity between atoms. youtube.comscience.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2-(benzo[d] acs.orgrsc.orgdioxol-5-yl)propan-2-ol, COSY would be used primarily to confirm the coupling relationships between the adjacent protons on the aromatic ring, helping to assign their specific positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹³C). nanalysis.com It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal at ~5.9 ppm would show a cross-peak to the carbon signal at ~101 ppm, confirming the O-CH₂-O group. nanalysis.com Likewise, the aromatic proton signals would be correlated to their respective carbon signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. sdsu.edu This technique allows for the complete assembly of the molecular structure by connecting different spin systems. For example, the singlet from the two methyl groups (~1.5 ppm) would show HMBC correlations to the quaternary carbinol carbon (~72 ppm) and to the adjacent aromatic ring carbon, thus connecting the side chain to the benzodioxole core.
| Proton (¹H) | Key HMBC Correlations to Carbons (¹³C) |
|---|---|
| Aromatic CH | Other aromatic carbons (both CH and quaternary) |
| O-CH₂-O | The two quaternary aromatic carbons to which the dioxole is fused |
| C(CH₃)₂ | Quaternary carbinol carbon, adjacent aromatic carbon |
2-(Benzo[d] acs.orgrsc.orgdioxol-5-yl)propan-2-ol possesses a stereogenic center at the quaternary carbon of the propan-2-ol unit, meaning it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To analyze the enantiomeric composition of a sample, chiral auxiliary agents are employed.
Chiral NMR shift reagents, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), can be added to the NMR sample. fiveable.me These reagents form transient, diastereomeric complexes with the enantiomers of the alcohol. fiveable.me Because diastereomers have different physical properties, their corresponding nuclei are no longer chemically equivalent and will resonate at different frequencies. This results in the splitting of signals in the NMR spectrum, allowing for the direct quantification of the enantiomeric excess (ee). The hydroxyl proton or the methyl protons of the propan-2-ol moiety would be particularly sensitive to this effect. nih.gov
An alternative approach involves the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomeric alcohols into diastereomeric esters. These stable diastereomers can then be analyzed by standard NMR, where their distinct signals allow for determination of the enantiomeric ratio.
Recent studies have also demonstrated the use of specific chiral solvating agents, such as chiral bisselenourea sensors, for the efficient recognition of tertiary alcohols, where the hydroxyl proton signal is often used for ee determination. rsc.orgnih.gov The absolute configuration of tertiary alcohols can sometimes be predicted by analyzing the chemical shift changes in the presence of specific praseodymium-based chiral shift reagents like (R)- and (S)-Pr(tfc)₃. acs.orgacs.org
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination
Mass spectrometry provides critical information about a molecule's mass and its fragmentation behavior, which aids in structural confirmation.
In mass spectrometry, the molecular ion ([M]⁺) for alcohols can sometimes be weak or absent, particularly for tertiary alcohols, due to the ease of fragmentation. whitman.edu For 2-(benzo[d] acs.orgrsc.orgdioxol-5-yl)propan-2-ol (molar mass 180.20 g/mol ), the molecular ion would appear at a mass-to-charge ratio (m/z) of 180.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This provides detailed structural information. Key fragmentation pathways for this molecule would include:
α-cleavage: The most characteristic fragmentation for alcohols is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. libretexts.org Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce a highly stable, resonance-stabilized oxonium ion at m/z 165. This is often a prominent peak.
Loss of Water: Elimination of a water molecule (H₂O, 18 Da) can occur, leading to a fragment at m/z 162. libretexts.org
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can lead to the formation of a benzodioxolyl cation at m/z 135.
Loss of Hydroxyl Radical: Loss of •OH (17 Da) can also occur, similar to benzyl (B1604629) alcohol fragmentation, yielding a fragment at m/z 163.
| m/z | Plausible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion [M]⁺ |
| 165 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |
| 163 | [M - OH]⁺ | Loss of hydroxyl radical |
| 162 | [M - H₂O]⁺ | Dehydration |
| 135 | [C₈H₇O₂]⁺ | Benzylic cleavage |
High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to within 5 ppm), allowing for the determination of its elemental composition. nih.govresearchgate.net For 2-(benzo[d] acs.orgrsc.orgdioxol-5-yl)propan-2-ol, the molecular formula is C₁₀H₁₂O₃. The calculated exact mass for this formula is 180.07864 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would unequivocally confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass but different formulas. researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com These two techniques are complementary; FTIR is sensitive to changes in dipole moment, while Raman is sensitive to changes in polarizability. sapub.org
For 2-(benzo[d] acs.orgrsc.orgdioxol-5-yl)propan-2-ol, the key expected vibrational modes are:
O-H Stretch: A strong, broad absorption band in the FTIR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the tertiary alcohol.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylenedioxy groups appear just below 3000 cm⁻¹.
Aromatic C=C Stretches: Several bands in the 1450-1610 cm⁻¹ region are characteristic of the benzene (B151609) ring.
Methylenedioxy (O-CH₂-O) Group Vibrations: The benzodioxole moiety has characteristic vibrations, including CH₂ scissoring (~1489 cm⁻¹) and asymmetric C-O-C stretching modes (~1250 cm⁻¹ and ~1040 cm⁻¹). orientjchem.org
C-O Stretch: The C-O stretching vibration of the tertiary alcohol group is expected to produce a strong band in the FTIR spectrum in the range of 1100-1200 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1610 | Medium to Strong |
| C-O-C stretch (asymmetric) | ~1250 | Strong |
| C-O stretch (tertiary alcohol) | 1100 - 1200 | Strong |
| C-O-C stretch (symmetric) | ~1040 | Strong |
| C-H out-of-plane bend | 700 - 900 | Strong |
The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the structure of 2-(benzo[d] acs.orgrsc.orgdioxol-5-yl)propan-2-ol, confirming its atomic connectivity, elemental composition, functional groups, and allowing for the analysis of its stereochemistry.
Detailed Band Assignment and Spectral Interpretation
A detailed experimental vibrational analysis (FTIR/Raman) of 2-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)propan-2-ol has not been reported in the scientific literature. However, the expected characteristic vibrational bands can be predicted based on the known frequencies for its functional groups.
O-H Vibrations: As a tertiary alcohol, a prominent, broad absorption band for the O-H stretching vibration is expected in the infrared spectrum, typically in the range of 3200–3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding in the condensed phase.
C-H Vibrations: Aromatic C-H stretching vibrations from the benzodioxole ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would appear in the 2850–3000 cm⁻¹ region.
C-O Vibrations: A strong C-O stretching band for the tertiary alcohol is expected in the 1150-1250 cm⁻¹ region.
Benzodioxole Ring Vibrations: The benzodioxole moiety gives rise to several characteristic bands. Aromatic C=C ring stretching vibrations typically appear in the 1400–1625 cm⁻¹ region. nih.gov A strong C-O stretching vibration associated with the methylenedioxy group is a key feature, often found around 1250 cm⁻¹. nih.gov
A complete and detailed band assignment, including potential energy distribution (PED) analysis, would require dedicated quantum chemical calculations or new experimental studies. nih.govmdpi.com
Table 4.3.1: Predicted Primary Vibrational Modes for 2-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)propan-2-ol
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Tertiary Alcohol | 3200 - 3600 (Broad) |
| C-H Stretch (Aromatic) | Benzodioxole Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Methyl Groups | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1400 - 1625 |
| C-O Stretch (Alcohol) | Tertiary Alcohol | 1150 - 1250 |
| C-O-C Stretch (Asymmetric) | Dioxole Ring | ~1250 |
| C-O-C Stretch (Symmetric) | Dioxole Ring | ~1040 |
Note: This table is predictive and based on general group frequencies, not on experimental data for the specific compound.
Temperature-Dependent Vibrational Studies
No temperature-dependent vibrational studies for 2-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)propan-2-ol are available in the current literature. Such studies are valuable for understanding intermolecular interactions, such as hydrogen bonding, and for detecting phase transitions. For alcohols, decreasing the temperature typically leads to a sharpening and shifting of the O-H stretching band as the dynamics of hydrogen bonding change.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics
Specific UV-Vis absorption and emission spectra for 2-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)propan-2-ol have not been published. The benzodioxole moiety acts as the primary chromophore. Related benzodioxole derivatives typically exhibit absorption maxima in the UV-A region, often with long-wavelength absorptions influenced by substituents on the ring. researchgate.net The electronic transitions are generally of the π → π* type within the aromatic system. Without experimental data, the molar absorptivity, emission wavelength, and Stokes shift remain unknown.
Solvatochromic Studies for Solvent-Solute Interactions
There are no specific solvatochromic studies reported for 2-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)propan-2-ol. Studies on other benzodioxole derivatives show that they can exhibit solvatochromism, where the absorption or emission spectra shift depending on the polarity of the solvent. nih.gov This behavior is indicative of changes in the dipole moment of the molecule upon electronic excitation and reflects the nature of solvent-solute interactions. For the target compound, the polar tertiary alcohol group would also be expected to engage in hydrogen bonding with protic solvents, potentially influencing its electronic spectra.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
A crystal structure for 2-(Benzo[d] researchgate.netrsc.orgdioxol-5-yl)propan-2-ol has not been deposited in the Cambridge Structural Database (CSD) or published elsewhere. Therefore, a definitive analysis of its solid-state conformation and intermolecular interactions is not possible. The molecule is achiral, so the concept of absolute stereochemistry does not apply.
Computational Chemistry and Theoretical Studies on 2 Benzo D 1 2 Dioxol 5 Yl Propan 2 Ol
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and electronic properties of molecules like 2-(Benzo[d] nih.govnih.govdioxol-5-yl)propan-2-ol.
Theoretical calculations for related benzodioxole derivatives have successfully employed DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, to achieve accurate predictions of molecular geometry. researchgate.net For 2-(Benzo[d] nih.govnih.govdioxol-5-yl)propan-2-ol, this approach would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The benzodioxole ring is expected to be nearly planar, with the dioxole portion adopting a slight envelope conformation. nih.govresearchgate.net
Table 1: Predicted Optimized Geometric Parameters for 2-(Benzo[d] nih.govnih.govdioxol-5-yl)propan-2-ol (Theoretical) This table is a hypothetical representation based on typical values for similar structures and is not derived from actual experimental or computational data for the specific compound.
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) | ~1.39 Å |
| C-O (dioxole) | ~1.37 Å |
| O-C-O (dioxole) | ~105° |
| C-C-O (propanol) | ~109.5° |
DFT calculations are also employed to predict the vibrational frequencies of a molecule. These theoretical frequencies can then be correlated with experimental infrared (IR) and Raman spectra. For the benzodioxole group, characteristic vibrational modes have been identified in other molecules. scispace.com
The predicted vibrational spectrum of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)propan-2-ol would exhibit characteristic peaks corresponding to:
O-H stretch of the tertiary alcohol group (around 3400-3600 cm⁻¹).
C-H stretches of the aromatic ring and the propanol (B110389) methyl groups (around 2900-3100 cm⁻¹).
C=C stretches of the aromatic ring (around 1400-1600 cm⁻¹).
C-O stretches of the dioxole and alcohol groups (around 1000-1250 cm⁻¹).
The propan-2-ol substituent introduces rotational freedom, leading to different possible conformations (rotamers). Conformational analysis, typically performed using DFT, would identify the most stable conformer(s) by calculating the potential energy surface as a function of key dihedral angles. The identification of the global energy minimum is crucial for understanding the molecule's preferred shape and its interactions in a biological or chemical system.
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The distribution of the HOMO and LUMO across the molecular structure provides insight into the regions that are most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively.
For molecules containing a benzodioxole ring, the HOMO is often localized on the electron-rich aromatic system, while the LUMO distribution can vary depending on the substituents. x-mol.com In the case of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)propan-2-ol, it is anticipated that the HOMO would be concentrated on the benzodioxole ring, indicating its susceptibility to electrophilic attack. The LUMO is likely to be distributed more broadly across the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies for 2-(Benzo[d] nih.govnih.govdioxol-5-yl)propan-2-ol (Theoretical) This table is a hypothetical representation based on typical values for similar structures and is not derived from actual experimental or computational data for the specific compound.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -5.5 to -6.0 |
| LUMO | ~ -1.5 to -2.0 |
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. x-mol.com
Prediction and Validation of Spectroscopic Parameters through Quantum Chemical Methods
Quantum chemical methods are invaluable for predicting and helping to interpret various spectroscopic data.
For 2-(Benzo[d] nih.govnih.govdioxol-5-yl)propan-2-ol, these methods could predict:
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum.
Mass Spectra: While direct prediction of mass spectra is complex, quantum chemical calculations can help to understand the fragmentation patterns observed in experimental mass spectrometry by analyzing the strengths of different chemical bonds. nih.gov
Solute-Solvent Interaction Studies and Dipole Moment Calculations
Solute-Solvent Interactions:
The structure of 2-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)propan-2-ol features several key functional groups that govern its interactions. The tertiary hydroxyl (-OH) group is the most significant, acting as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). The two oxygen atoms within the dioxole ring can also act as hydrogen bond acceptors.
Computational studies on similar molecules, such as other benzodioxole derivatives, often employ methods to analyze these specific interactions. semanticscholar.orgresearchgate.net The strength and nature of these interactions depend on the properties of the solvent.
In protic solvents (e.g., water, methanol, ethanol), the primary interaction would be strong hydrogen bonding between the solvent's hydroxyl groups and the solute's hydroxyl and dioxole oxygen atoms.
In polar aprotic solvents (e.g., acetone (B3395972), dimethyl sulfoxide), the interactions would involve dipole-dipole forces and hydrogen bonding where the solvent acts as an acceptor for the solute's hydroxyl hydrogen.
In nonpolar solvents (e.g., hexane, toluene), interactions would be limited to weaker van der Waals forces (London dispersion forces), resulting in lower solubility.
The table below illustrates the expected primary interactions between 2-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)propan-2-ol and various types of solvents.
| Solvent Type | Example Solvent | Primary Solute-Solvent Interaction | Key Functional Group Involved |
|---|---|---|---|
| Protic | Methanol | Hydrogen Bonding (Donor & Acceptor) | -OH group, Dioxole Oxygens |
| Polar Aprotic | Acetone | Hydrogen Bonding (Acceptor), Dipole-Dipole | -OH group (H-donor) |
| Nonpolar | Hexane | Van der Waals Forces | Entire Molecule |
Dipole Moment Calculations:
The dipole moment (µ) is a measure of the net molecular polarity resulting from the asymmetrical distribution of charge. DFT calculations are commonly used to determine the ground-state dipole moment. semanticscholar.org For 2-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)propan-2-ol, the molecular geometry is not symmetrical. The electronegative oxygen atoms in the hydroxyl and dioxole groups create a separation of charge, leading to a significant permanent dipole moment.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its chemical reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are rich or poor in electrons. These regions are critical for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov
The MEP map is typically color-coded:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and for forming hydrogen bonds as an acceptor.
Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and represent hydrogen bond donor sites.
Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.
For 2-(Benzo[d] researchgate.netsemanticscholar.orgdioxol-5-yl)propan-2-ol, a theoretical MEP map would highlight several key features:
Negative Potential (Red): The most intense negative potential would be localized on the oxygen atom of the tertiary hydroxyl group due to its lone pairs of electrons. The two oxygen atoms of the benzodioxole ring would also exhibit significant negative potential. These sites are the primary centers for interaction with electrophiles or for accepting hydrogen bonds. nih.gov
Positive Potential (Blue): A distinct region of positive potential would be found on the hydrogen atom of the hydroxyl group. This makes it the primary site for nucleophilic attack and the donor site for hydrogen bonding.
Neutral/Slightly Negative Potential (Green/Yellow): The surface of the aromatic benzene (B151609) ring would show a region of moderate negative potential (due to the delocalized π-electron cloud), while the alkyl chain (propan-2-ol backbone) would be largely neutral (green).
The following table summarizes the predicted reactive sites on the molecule based on theoretical MEP analysis.
| Molecular Region | Contributing Atom(s) | Predicted Electrostatic Potential | Predicted Chemical Reactivity |
|---|---|---|---|
| Hydroxyl Group | Oxygen | Strongly Negative (Red) | Site for Electrophilic Attack, H-Bond Acceptor |
| Hydroxyl Group | Hydrogen | Strongly Positive (Blue) | Site for Nucleophilic Attack, H-Bond Donor |
| Dioxole Ring | Oxygen Atoms | Negative (Red/Yellow) | Site for Electrophilic Attack, H-Bond Acceptor |
| Aromatic Ring | π-electron system | Slightly Negative (Yellow-Green) | Interaction with Cations (π-cation interaction) |
| Alkyl Backbone | Carbon & Hydrogen Atoms | Neutral (Green) | Low Reactivity, van der Waals Interactions |
Research on Derivatives and Analogues of the Benzodioxole Propanol Scaffold
Design and Synthesis of Chemically Modified Benzodioxole-Propanol Derivatives
The synthesis of derivatives has largely focused on two key areas: altering the functional groups on the propanol (B110389) side chain and introducing various substituents to the benzodioxole ring.
The propanol side chain of the parent compound offers multiple sites for chemical modification. While direct studies on 2-(benzo[d] ontosight.ainih.govdioxol-5-yl)propan-2-ol are specific, broader research on analogous structures, such as those related to propranolol, provides insight into potential synthetic strategies. These include esterification and oxidation of the hydroxyl group. researchgate.net For instance, the hydroxyl group can be converted into an ester, or the entire side chain can be modified. researchgate.net Another relevant modification seen in related benzodioxole compounds like safrole is the epoxidation of the alkene group on the side chain, forming safrole 2,3-oxide, which introduces a reactive epoxy group. nih.gov
Shortening the side chain by a carbon atom or converting a secondary amine to a tertiary amine are other documented strategies in analogous scaffolds to alter chemical properties. nih.gov
| Modification Type | Reaction | Potential Outcome | Reference |
|---|---|---|---|
| Esterification | Reaction of the hydroxyl group with benzoyl chloride or acetic anhydride | Forms an ester linkage, altering polarity and reactivity | researchgate.net |
| Oxidation | Reaction of the secondary alcohol with an oxidizing agent (e.g., pyridinium (B92312) chlorochromate) | Converts the alcohol to a ketone | researchgate.net |
| Alkylation | Reaction at a side-chain amine with an alkyl halide (e.g., n-butyl bromide) | Converts a secondary amine to a tertiary amine | researchgate.net |
| Epoxidation | Reaction of a side-chain alkene with a peroxy acid | Forms a reactive epoxide ring | nih.gov |
| Chain Shortening | Synthetic route starting with a shorter precursor | Reduces the length of the side chain | nih.gov |
The benzodioxole ring is a primary target for substitutions to tune the electronic properties of the molecule. The electron-rich nature of the ring, due to the oxygen atoms in the dioxole moiety, facilitates electrophilic substitution reactions. chemicalbook.com
Common modifications include the introduction of methoxy (B1213986) groups and halogens (e.g., chlorine, bromine, iodine) at various positions on the benzene (B151609) portion of the ring system. ontosight.aifrontiersin.org Friedel-Crafts acylation is another key reaction used to introduce acyl groups onto the ring, a process that has been optimized for continuous flow chemistry using heterogeneous catalysts. mdpi.com
More complex modifications have been achieved through multi-step syntheses. One notable route begins with (6-bromobenzo[d] ontosight.ainih.govdioxol-5-yl)methanol, which is then converted to an azidomethyl derivative. researchgate.net This intermediate undergoes a Huisgen 1,3-dipolar cycloaddition ("click reaction") followed by a Suzuki-Miyaura coupling reaction. This powerful sequence allows for the introduction of a diverse range of aryl and heteroaryl substituents onto the benzodioxole core. researchgate.net
| Reaction Type | Reagents/Catalysts | Substituent Introduced | Reference |
|---|---|---|---|
| Halogenation | Various halogenating agents | -Cl, -Br, -I | frontiersin.org |
| Methoxylation | - | -OCH₃ | ontosight.ai |
| Friedel-Crafts Acylation | Propionic anhydride, Aquivion SO₃H® | Propanoyl group | mdpi.com |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, PdCl₂(PPh₃)₂, PPh₃, K₂CO₃ | Various aryl and heteroaryl groups (e.g., phenyl, pyridinyl, isoxazolyl) | researchgate.net |
Structure-Reactivity Relationship Studies of Analogues in Chemical Transformations
A key finding is that the electronic nature of the substituents plays a significant role. The introduction of electron-withdrawing groups, such as halogens (Cl, Br, I), tends to enhance the biological activity of certain benzodioxole derivatives. frontiersin.org Conversely, the presence of electron-donating groups, like methyl (-CH₃) or methoxy (-OCH₃), often leads to a decrease in activity. frontiersin.org Studies on benzodioxole synergists have also highlighted the importance of substituents like nitro, chlorine, and bromine in modulating their chemical function. nih.gov
Furthermore, the steric properties of the scaffold are important. In studies comparing benzodioxole-containing compounds to simpler phenyl analogues, the larger size of the benzodioxole moiety was found to improve selectivity in certain enzymatic reactions. nih.gov
Exploration of Novel Heterocyclic Rings Incorporating the Benzodioxole Moiety
A significant area of synthetic exploration involves using the benzodioxole structure as a building block for larger, more complex heterocyclic systems. These efforts aim to create novel molecular frameworks by combining the benzodioxole moiety with other ring systems.
One successful strategy involves a multi-step synthesis that attaches a 1,2,3-triazole ring to the benzodioxole core. researchgate.net This triazole-functionalized intermediate then serves as a platform for further elaboration via Suzuki-Miyaura coupling, allowing for the attachment of a wide variety of other heterocyclic rings, including isoxazole, pyridine, and quinoline (B57606). researchgate.net
Other research has focused on synthesizing flavone (B191248) derivatives, such as 2-(benzo[d] ontosight.ainih.govdioxol-5-yl)-4H-chromen-4-one, where the benzodioxole ring is directly attached to a chromenone (a bicyclic heterocycle). researchgate.net Additionally, complex structures incorporating a quinoline ring have been synthesized, such as N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. mdpi.com These synthetic endeavors demonstrate the utility of the benzodioxole group as a key component in the construction of diverse and complex molecules. researchgate.netresearchgate.netmdpi.com The total synthesis of natural alkaloids like aporphines and coptisines, which feature the benzodioxole unit within their intricate polycyclic structures, further underscores the importance of this moiety in heterocyclic chemistry. rsc.org
Investigation of Polymerization or Material Science Applications of Benzodioxole-Containing Monomers
The unique chemical properties of benzodioxole derivatives have also been leveraged in the field of polymer chemistry and material science. Research has demonstrated the synthesis of specialized polymers known as mono-telechelics, which are macromolecules with a single reactive functional group at one end. researchgate.netnih.gov
Specifically, benzodioxinone, a related structure, has been used as a functional end-group for polymers like poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) methyl ether (mPEG). researchgate.net These benzodioxinone-functionalized polymers are designed to be sensitive to heat or UV light. researchgate.net Upon stimulation, the benzodioxinone group can react, enabling the formation of new polymer chains. This has been successfully applied to the synthesis of block copolymers, where the benzodioxinone-terminated polymer is linked to another type of polymer, such as poly(epsilon caprolactone) (PCL). researchgate.netnih.gov This photoinitiated process allows for the creation of advanced materials with tailored block structures, opening up possibilities for new applications in materials science. researchgate.net
| Monomer/Functional Group | Polymer Backbone | Application | Reference |
|---|---|---|---|
| 2,2-diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] ontosight.ainih.govdioxin-4-one | mPEG, PMMA | UV-sensitive mono-telechelic for block copolymer synthesis | researchgate.net |
| 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d] ontosight.ainih.govdioxin-4-one | mPEG, PMMA | Heat-sensitive mono-telechelic for polymer modification | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices
Development of High-Resolution Chromatographic-Mass Spectrometric Methods (e.g., GC-MS, LC-MS/MS)
High-resolution chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the separation, identification, and quantification of benzodioxole derivatives. jmchemsci.comresearchgate.net These hyphenated techniques offer excellent selectivity and sensitivity, which are essential for analyzing trace levels of compounds in complex mixtures. nih.govrsc.org
The successful separation of 2-(Benzo[d] nih.govdioxol-5-yl)propan-2-ol from potential interferences in a research matrix is the primary goal of chromatography. Optimization of separation parameters is critical to achieve good resolution, peak shape, and analysis time.
For GC-MS analysis , key parameters to optimize include the choice of the capillary column, temperature programming, and carrier gas flow rate. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of semi-volatile compounds like benzodioxole derivatives. The temperature program, involving initial temperature, ramp rates, and final temperature, must be carefully adjusted to ensure the separation of isomeric compounds and elution of the analyte in a reasonable time. technologynetworks.com
For LC-MS/MS analysis , the mobile phase composition, stationary phase, and flow rate are crucial. Reversed-phase chromatography is commonly employed for compounds of moderate polarity. rsc.org A typical setup might involve a C18 or phenyl-hexyl column with a gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govmdpi.com
The table below summarizes typical starting parameters for method development.
| Parameter | GC-MS | LC-MS/MS |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | 50-150 mm x 2.1-4.6 mm ID, <5 µm particle size (e.g., C18, Phenyl-Hexyl) |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 1-2 mL/min (constant flow) | 0.2-0.6 mL/min |
| Injection Mode | Split/Splitless | Varies with sample concentration |
| Temperature | Oven: 50-320°C programmed rampInjector: 250-280°C | Column Oven: 25-50°C |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive or Negative Mode |
Once chromatographic separation is optimized, a quantitative assay can be developed. Mass spectrometry provides high selectivity, particularly when operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, which significantly reduces matrix interference and enhances sensitivity. nih.gov
The development of a quantitative assay involves several key steps:
Selection of Precursor and Product Ions: For 2-(Benzo[d] nih.govdioxol-5-yl)propan-2-ol, the molecular ion ([M]+) or a protonated molecule ([M+H]+) is typically selected as the precursor ion. This ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The most intense and stable transition is used for quantification, while a second transition can be used for confirmation.
Method Validation: The assay must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Linearity is assessed by analyzing a series of calibration standards to generate a calibration curve. Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Precision is evaluated by repeatedly analyzing a sample to determine the variability of the results.
Advanced Sample Preparation and Extraction Techniques for Complex Chemical Research Matrices
Sample preparation is a critical step to isolate 2-(Benzo[d] nih.govdioxol-5-yl)propan-2-ol from the complex research matrix, remove interferences, and concentrate the analyte before instrumental analysis. americanpharmaceuticalreview.com The choice of technique depends on the nature of the matrix and the analyte's physicochemical properties.
Commonly used extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. It can be effective but is often labor-intensive and requires large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. nih.gov It uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is critical for effective isolation.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the extraction solvent and sample, accelerating the extraction of analytes from solid matrices. acs.org This technique offers advantages such as reduced extraction time and solvent consumption.
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the sample matrix, enhancing the mass transfer of the analyte into the solvent.
Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process from solid and semi-solid samples.
The following table compares these advanced extraction techniques.
| Technique | Principle | Advantages | Common Applications |
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid phase. | High selectivity, reduced solvent use, potential for automation. nih.gov | Isolation of compounds from aqueous solutions, biological fluids. |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent, increasing mass transfer. acs.org | Rapid extraction, reduced solvent consumption, improved efficiency. | Extraction from solid matrices like plant materials or soils. |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves disrupt the sample matrix via cavitation. | Enhanced yields, reduced extraction times, minimal solvent use. | Extraction of bioactive compounds from biological samples. |
| Pressurized Liquid Extraction (PLE) | Uses high pressure and temperature for extraction. | High efficiency, fast extraction, low solvent consumption. | Extraction from a wide range of solid and semi-solid matrices. |
Application of Surface-Enhanced Raman Scattering (SERS) for Trace-Level Analysis of Benzodioxole Derivatives
Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique that can detect trace amounts of analytes. internationaljournal.org.inyoutube.com It relies on the massive enhancement of the Raman signal of molecules adsorbed on or near nanostructured metallic surfaces, typically gold (Au) or silver (Ag). chemisgroup.us This technique offers fingerprint-like spectral information, allowing for specific identification of the target analyte. internationaljournal.org.in
The effectiveness of SERS is highly dependent on the substrate. nih.gov An ideal SERS substrate provides a large and reproducible signal enhancement. frontiersin.org Common types of SERS substrates include:
Metal Nanoparticles in Suspension: Colloidal suspensions of gold or silver nanoparticles are widely used due to their ease of synthesis and strong plasmon resonance. nih.govnih.gov Aggregation of these nanoparticles is often necessary to create "hot spots" where the electromagnetic field is significantly enhanced, leading to a stronger SERS signal. nih.gov
Immobilized Nanoparticles: Nanoparticles can be immobilized on solid supports like silicon wafers or glass slides to create stable and reusable substrates. nih.gov
Nanostructures Fabricated on Solid Substrates: Techniques like nanolithography can be used to create highly ordered arrays of metallic nanostructures, offering high reproducibility. nih.govmdpi.com
Core-Shell Nanoparticles: These consist of a core material (e.g., a different metal or a dielectric) coated with a SERS-active metal shell (e.g., gold). rsc.org This design can improve stability and biocompatibility. nih.gov Hybrid materials, such as those combining graphene oxide and silver nanoparticles, are also being explored to increase signal intensity. frontiersin.org
While SERS is known for its high sensitivity, achieving quantitative measurements can be challenging due to variations in substrate activity and sample deposition. However, several strategies can be employed to develop quantitative SERS methods for benzodioxole derivatives.
A key approach involves using an internal standard. The ratio of the SERS signal of the analyte to that of the internal standard is used to construct a calibration curve. This can compensate for variations in the SERS enhancement across the substrate.
The development of a quantitative SERS assay involves:
Substrate Optimization: Selecting or fabricating a substrate that provides a stable, reproducible, and high enhancement factor. frontiersin.org
Derivatization (Optional): Sometimes, the target analyte has a low affinity for the metal surface or a weak Raman cross-section. In such cases, a chemical derivatization reaction can be used to attach a SERS-active tag to the analyte. nih.gov
Calibration: A calibration curve is generated by plotting the SERS intensity of a characteristic analyte peak against its concentration. This relationship should be linear over the desired concentration range. nih.gov
Validation: The method's performance is validated by assessing its linearity, sensitivity (LOD), selectivity, and reproducibility. SERS methods have demonstrated the ability to achieve detection limits in the nanomolar to picomolar range. nih.gov
The application of SERS to detect trace levels of aromatic compounds has been successfully demonstrated, indicating its potential for the analysis of 2-(Benzo[d] nih.govdioxol-5-yl)propan-2-ol and other benzodioxole derivatives. mdpi.comresearchgate.net
Conclusion and Future Research Directions in the Academic Chemistry of 2 Benzo D 1 2 Dioxol 5 Yl Propan 2 Ol
Summary of Key Chemical Discoveries and Methodological Advancements Related to the Compound
Direct chemical discoveries pertaining exclusively to 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol are not extensively documented in publicly available literature. However, key advancements in the synthesis of analogous structures provide a foundational methodology. The primary route to tertiary alcohols of this nature involves the Grignard reaction. This approach would utilize a Grignard reagent derived from a halogenated benzodioxole, such as 5-bromobenzo[d] ontosight.aimdpi.comdioxole, which is then reacted with acetone (B3395972) to yield the target tertiary alcohol.
Methodological advancements in the broader field of benzodioxole chemistry have focused on improving the efficiency and selectivity of synthetic routes. For instance, developments in Suzuki-Miyaura coupling reactions have enabled the synthesis of complex benzodioxole derivatives, which could be adapted to create precursors for 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol with diverse substitution patterns on the aromatic ring. mdpi.comnih.gov Furthermore, research into stereoselective synthesis has become increasingly prominent, with methods for producing enantiomerically pure secondary alcohols from benzodioxole-based ketones being developed. While not directly applied to the tertiary alcohol , these advancements suggest a future direction for creating chiral variants of 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol.
The characterization of benzodioxole derivatives is well-established, relying on a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.ai These methods have been crucial in confirming the structures of newly synthesized compounds within this class.
Identification of Emerging Research Frontiers in Benzodioxole-Propanol Chemistry
The chemistry of benzodioxole-propanol derivatives is an expanding field with several emerging research frontiers. A significant area of interest lies in the exploration of their biological activities. Many benzodioxole-containing compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainajah.edu This suggests that 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol and its derivatives could be promising candidates for drug discovery and development. Future research will likely focus on synthesizing libraries of related compounds and screening them for various biological activities.
Another emerging frontier is the application of benzodioxole derivatives in materials science. The unique electronic and structural properties of the benzodioxole moiety could be exploited in the design of novel organic materials, such as polymers and liquid crystals. Research in this area would involve incorporating the 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol unit into larger molecular architectures and investigating the resulting material properties.
Furthermore, the catalytic potential of metal complexes featuring benzodioxole-based ligands is an area ripe for exploration. The oxygen atoms of the dioxole ring can coordinate to metal centers, potentially influencing the catalytic activity and selectivity of the resulting complexes. Investigations into the use of 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol as a precursor to such ligands could open up new avenues in catalysis.
Prognostications for Future Synthetic, Mechanistic, and Computational Investigations
Synthetic Investigations: Future synthetic efforts are likely to focus on the development of more efficient, sustainable, and stereoselective methods for the preparation of 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol and its derivatives. This will likely involve the exploration of novel catalytic systems, including biocatalysis, to achieve high yields and enantioselectivities. The use of flow chemistry for the continuous and scalable synthesis of these compounds is also a probable direction. Furthermore, the synthesis of isotopically labeled versions of 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol will be crucial for mechanistic studies.
Mechanistic Investigations: Detailed mechanistic studies of reactions involving 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol are needed to understand its reactivity and to optimize reaction conditions. This could involve kinetic studies, in-situ spectroscopic monitoring of reactions, and the isolation and characterization of reaction intermediates. Understanding the role of the benzodioxole moiety in influencing the reactivity of the propan-2-ol side chain will be a key area of investigation.
Computational Investigations: Computational chemistry is poised to play a significant role in prognosticating the properties and reactivity of 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, spectroscopic properties, and reaction pathways. Molecular docking studies could be used to predict the binding affinity of this compound and its derivatives with biological targets, thereby guiding the design of new therapeutic agents. researchgate.net Quantum chemical calculations can also aid in understanding the structure-activity relationships of these molecules.
Interdisciplinary Research Opportunities in Pure and Applied Chemical Sciences
The unique structural features of 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol present numerous opportunities for interdisciplinary research.
Medicinal Chemistry: The benzodioxole scaffold is a common feature in many biologically active natural products and synthetic drugs. nih.gov There is significant potential for the development of new therapeutic agents based on the 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol framework. Collaborative research between synthetic organic chemists and pharmacologists will be essential to explore this potential.
Agrochemicals: Benzodioxole derivatives have been investigated for their use as insecticides and herbicides. Future research could explore the potential of 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol and its derivatives in the development of new and more effective agrochemicals. This would involve collaboration with agricultural scientists and entomologists.
Materials Science: As mentioned earlier, the incorporation of the 2-(Benzo[d] ontosight.aimdpi.comdioxol-5-yl)propan-2-ol moiety into polymers or other materials could lead to novel properties. This represents an opportunity for collaboration between organic chemists and materials scientists to design and synthesize new functional materials.
Environmental Chemistry: The environmental fate and impact of benzodioxole derivatives are important considerations. Interdisciplinary research involving analytical and environmental chemists will be necessary to develop methods for the detection and remediation of these compounds in the environment.
Q & A
Q. What are the common synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol and its derivatives?
Methodological Answer: The synthesis often involves coupling reactions using palladium catalysts (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂) and ligands like XPhos. For example, derivatives such as tert-butyl ((2-(benzo[d][1,3]dioxol-5-yl)propanoyl)oxy)carbamate are synthesized via DCC-mediated coupling of 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate in anhydrous conditions, followed by silica gel chromatography purification . Similar protocols apply to acrylonitrile analogs, where Knoevenagel condensations with aldehydes in methanolic sodium methoxide yield derivatives in 80–90% yields .
Q. Which analytical techniques are critical for characterizing this compound and its analogs?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, 500 MHz ¹H-NMR in CD₂Cl₂ and 126 MHz ¹³C-NMR in CDCl₃ resolve structural features like the benzo[d][1,3]dioxole moiety and substituent configurations . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) , while X-ray crystallography (where applicable) confirms stereochemistry .
Q. What preliminary biological activities have been reported for derivatives of this compound?
Methodological Answer: Derivatives exhibit diverse activities, including enzyme inhibition (e.g., HDAC6 inhibitors ) and receptor interactions (dopamine/serotonin receptors ). For instance, 1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride shows binding affinities to neurotransmitter receptors, though full pharmacodynamic profiles require further study . Isoxazole and thiazole-containing analogs demonstrate anti-inflammatory and anticancer potential in vitro .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives under varying conditions?
Methodological Answer: Yield optimization involves adjusting catalysts, solvents, and temperature. For example, Pd-catalyzed cross-couplings in dioxane/water mixtures at 100°C improve efficiency for pyridine derivatives . Microwave-assisted synthesis reduces reaction times for acrylonitrile analogs . Screening bases (e.g., K₃PO₄ vs. Cs₂CO₃) and ligands (XPhos vs. SPhos) can enhance regioselectivity . Kinetic studies using HPLC or GC-MS monitor intermediate stability and guide process adjustments .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Discrepancies in receptor binding or enzyme inhibition may arise from assay conditions (e.g., pH, co-solvents) or structural impurities. For example, varying IC₅₀ values for HDAC6 inhibitors necessitate standardized assays (e.g., fluorogenic substrates) and purity validation via LC-HRMS. Comparative studies using isogenic cell lines or knockout models can isolate target-specific effects . Meta-analyses of structural analogs (e.g., acetamide vs. propanamide side chains) clarify SAR trends .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound class?
Methodological Answer: SAR studies focus on modular modifications:
- Core substitutions : Replacing the benzo[d][1,3]dioxole with benzofuran alters metabolic stability .
- Side-chain variations : Acetamide-to-thioacetamide substitutions enhance thiazole-based bioactivity .
- Electronic effects : Fluorine substituents (e.g., in 2,2-difluoro analogs) improve membrane permeability .
Quantitative SAR (QSAR) models using DFT calculations predict logP and polar surface area to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
